molecular formula C16H11NO3 B12884821 4-(3-Hydroxybenzylidene)-2-phenyloxazol-5(4H)-one

4-(3-Hydroxybenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B12884821
M. Wt: 265.26 g/mol
InChI Key: LCCCSMWIDMQSNH-GXDHUFHOSA-N
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Description

4-(3-Hydroxybenzylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound that features both an oxazole ring and a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 3-hydroxybenzaldehyde with 2-phenyloxazole-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxybenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene group can be reduced to form a saturated derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(3-oxobenzylidene)-2-phenyloxazol-5(4H)-one.

    Reduction: Formation of 4-(3-hydroxybenzyl)-2-phenyloxazol-5(4H)-one.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-(3-Hydroxybenzylidene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxybenzylidene)-2-phenyloxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxybenzylidene)-3-phenyl-5(4H)-isoxazolone
  • 4-(3-Hydroxybenzylidene)-2-phenyloxazole
  • 4-(3-Hydroxybenzylidene)-2-phenylthiazol-5(4H)-one

Uniqueness

4-(3-Hydroxybenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific combination of an oxazole ring and a benzylidene group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

(4E)-4-[(3-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C16H11NO3/c18-13-8-4-5-11(9-13)10-14-16(19)20-15(17-14)12-6-2-1-3-7-12/h1-10,18H/b14-10+

InChI Key

LCCCSMWIDMQSNH-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC(=CC=C3)O)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)O)C(=O)O2

Origin of Product

United States

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